(1-Methyl-piperidin-4-ylamino)-acetic acid
Overview
Description
(1-Methyl-piperidin-4-ylamino)-acetic acid: is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, featuring a methyl group at the 1-position and an amino group attached to the 4-position of the piperidine ring, which is further connected to an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from piperidine
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
(1-Methyl-piperidin-4-ylamino)-acetic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.
Substitution: Substitution reactions at the amino group can lead to the formation of various derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and substitution reagents (e.g., alkyl halides) are commonly used. Reaction conditions include controlled temperature and pH levels.
Major Products Formed: The major products include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Methyl-piperidin-4-ylamino)-acetic acid: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound is used in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Industry: The compound is used in the chemical industry for the synthesis of various intermediates and end products.
Mechanism of Action
The mechanism by which (1-Methyl-piperidin-4-ylamino)-acetic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The exact pathways depend on the biological context, but they may include signaling pathways related to cellular processes and metabolic activities.
Comparison with Similar Compounds
(1-Methyl-piperidin-4-ylamino)-acetic acid: can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.
Amino acid derivatives: These compounds have amino groups but differ in their core structures and functional groups.
Acetic acid derivatives: These compounds contain acetic acid moieties but differ in their additional functional groups and structures.
The uniqueness of this compound lies in its specific combination of the piperidine ring, methyl group, amino group, and acetic acid moiety, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-7(3-5-10)9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLKNWNXIUIHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390131 | |
Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856437-58-6 | |
Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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